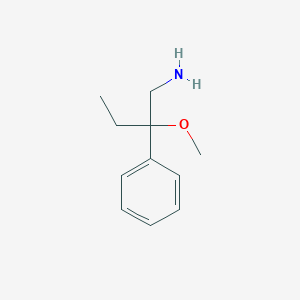

![molecular formula C9H13NO4 B2771183 2-[(叔丁氧基)甲基]-1,3-噁唑-4-羧酸 CAS No. 1564961-51-8](/img/structure/B2771183.png)

2-[(叔丁氧基)甲基]-1,3-噁唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

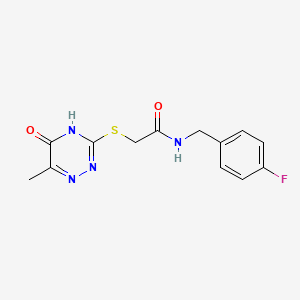

The compound “2-[(tert-Butoxy)methyl]-1,3-oxazole-4-carboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of this compound could involve the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis

The molecular structure of this compound includes an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

In terms of chemical reactions, tert-butoxide can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .科学研究应用

对映选择性合成

Magata 等人(2017 年)的一项研究展示了通过 Pd 催化的酰胺偶联对 2-[1-[(叔丁氧羰基)氨基]乙基]-4-甲基恶唑-5-羧酸甲酯进行高光学纯度合成的过程,展示了该化合物在获取用于进一步制药应用的对映体纯化合物的效用 (Magata 等人,2017 年)。

活化羧酸的掩蔽形式

Wasserman、Gambale 和 Pulwer(1981 年)的研究表明,恶唑可以作为活化羧酸的掩蔽形式,可用于合成大环内酯和其他复杂分子,证明了该化合物的合成多功能性 (Wasserman、Gambale 和 Pulwer,1981 年)。

对映体纯化合物的合成模块

Zimmermann 和 Seebach(1987 年)描述了用于合成对映体纯化合物的全新亲电子模块的制备过程,重点介绍了该化合物在合成丙酮酸和其他酸的手性衍生物中的作用 (Zimmermann 和 Seebach,1987 年)。

嵌段共聚物的合成

Krieg 等人(2012 年)对聚(2-恶唑啉)和聚(甲基)丙烯酸酯嵌段共聚物的合成进行了一项研究,展示了将通过 CROP 制备的聚(2-恶唑啉)与 RAFT 聚合相结合的新型途径,强调了该化合物在材料科学中的潜力 (Krieg 等人,2012 年)。

聚(2-恶唑啉)的侧链改性

Sehlinger 等人(2015 年)对基于异氰化物的多组分反应进行的多功能侧链改性的研究证明了调整聚(2-恶唑啉)性能的能力,强调了此类化合物在开发具有特定热和浊点性能的材料中的重要性 (Sehlinger 等人,2015 年)。

作用机制

Target of Action

It’s structurally related to n-(tert-butoxycarbonyl)ethanolamine , which is used in biochemical reagents and is a derivative of amines .

Mode of Action

Compounds with similar structures, such as n-(tert-butoxycarbonyl)ethanolamine, are used in the synthesis of phosphatidylserine ethanolamine and ornithine , suggesting that they may interact with their targets to facilitate these biochemical reactions.

Biochemical Pathways

Related compounds are involved in the synthesis of dipeptides , indicating that this compound may also influence peptide synthesis pathways.

Pharmacokinetics

For instance, N-(tert-butoxycarbonyl)ethanolamine is soluble in water or 1% acetic acid, ethyl acetate, and methanol , which suggests it could have good bioavailability.

Result of Action

Related compounds have been used in the synthesis of dipeptides , suggesting that this compound may also have a role in peptide synthesis.

Action Environment

The solubility of related compounds in various solvents suggests that the solvent environment could influence the action of this compound.

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxymethyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-9(2,3)14-5-7-10-6(4-13-7)8(11)12/h4H,5H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGHTMYATNJUDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=NC(=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-N-(3,4-dichlorophenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2771102.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)

![ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771109.png)

![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2771110.png)

![6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2771112.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771123.png)